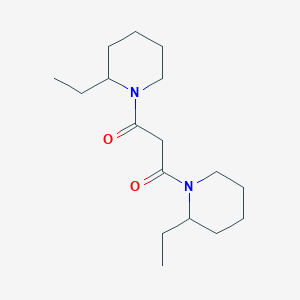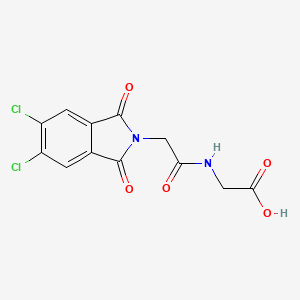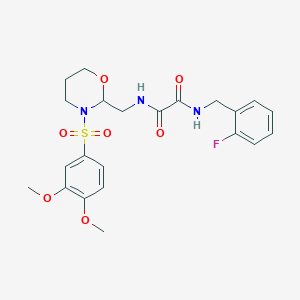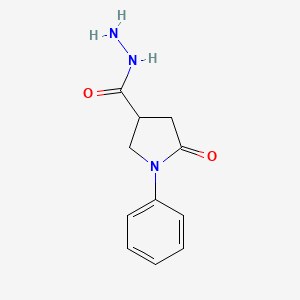![molecular formula C12H15ClO3 B2686202 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid CAS No. 1506082-63-8](/img/structure/B2686202.png)
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, also known as fenofibric acid, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the levels of good cholesterol in the body. In addition to its clinical use, fenofibric acid has also been extensively studied for its potential application in scientific research.
Scientific Research Applications
Quantitative Determination in Aromatic Compounds
In research led by Gracia-Moreno et al. (2015), a method was developed for the quantitative determination of hydroxy acids, which are precursors to significant aroma compounds in wine and other alcoholic beverages. This method involved preconcentration, derivatization, and analysis via GC-MS, highlighting the role of such compounds in influencing the sensory characteristics of alcoholic products. Although the study did not directly mention 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, the methodologies applied could potentially be adapted for its analysis due to the structural similarities among hydroxy acids (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of γ-Fluorinated α-Amino Acids
A study by Laue et al. (2000) explored the stereoselective synthesis of γ-fluorinated α-amino acids, utilizing hydroxy acids as intermediates in the synthesis process. This work demonstrates the utility of hydroxy acids in the synthesis of complex molecules, potentially including derivatives of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid for the development of novel compounds with biological activity (Laue, Kröger, Wegelius, & Haufe, 2000).
Anticancer Activity of Organotin(IV) Complexes
Research conducted by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes revealed their potential as anticancer drugs. The study found significant cytotoxicity against a range of human tumor cell lines, emphasizing the critical role of hydroxy acids and their derivatives in medicinal chemistry and cancer research (Basu Baul, Basu, Vos, & Linden, 2009).
Earthworms Stimulating Herbicide Degraders
A study by Liu et al. (2011) focused on the earthworm Aporrectodea caliginosa and its impact on microbial degradation of phenoxyalkanoic acid herbicides. This research highlighted the ecological role of chemical compounds in soil remediation and the biodegradation of pollutants, suggesting potential indirect applications of related hydroxy acids in environmental science (Liu, Zaprasis, Liu, Drake, & Horn, 2011).
Synthesis and Characterization of Complexes
Aboelmagd et al. (2021) synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, evaluating their anti-tumor activities. The findings illustrate the potential of hydroxy acids and their derivatives in the development of novel therapeutic agents, showcasing the diverse applications of these compounds in drug discovery (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c13-11-5-1-3-9(8-11)7-10(12(15)16)4-2-6-14/h1,3,5,8,10,14H,2,4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUFBAQNVHRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CCCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2686119.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2686122.png)
![5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2686123.png)

![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686128.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)

![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)